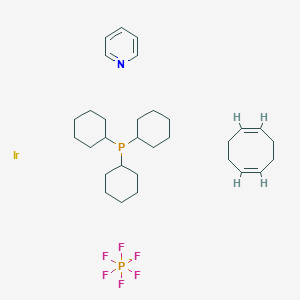

(Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate

描述

属性

CAS 编号 |

64536-78-3 |

|---|---|

分子式 |

C31H50F6IrNP2- |

分子量 |

804.9 g/mol |

IUPAC 名称 |

(5Z)-cycloocta-1,5-diene;iridium;pyridine;tricyclohexylphosphane;hexafluorophosphate |

InChI |

InChI=1S/C18H33P.C8H12.C5H5N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-5H;;/q;;;-1;/b;2-1-,8-7?;;; |

InChI 键 |

WLRQNTYCIFESRH-VQCAULRXSA-N |

手性 SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1C/C=C\CCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir] |

规范 SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir] |

其他CAS编号 |

64536-78-3 |

Pictograms |

Irritant |

同义词 |

(1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(1+) hexafluorophosphate; (1,5-Cyclooctadiene)pyridine(tricyclohexylphosphine)iridium hexafluorophosphate; (η4-1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophos |

产品来源 |

United States |

Catalytic Activity and Reaction Scope of Crabtree Type Catalysts

Hydrogenation of Olefins

Crabtree's catalyst, an organoiridium compound with the formula [Ir(cod)(PCy₃)(py)]PF₆, and its analogues are highly effective homogeneous catalysts for the hydrogenation of olefins. wikipedia.orgchem-station.com Developed by Robert H. Crabtree, these catalysts marked a significant advancement in the field, demonstrating high reactivity and unique selectivity. wikipedia.orgnih.gov Unlike earlier catalysts, such as Wilkinson's catalyst, Crabtree's catalyst is particularly noted for its ability to reduce highly substituted and sterically hindered alkenes. chem-station.comlibretexts.org The catalytic cycle for the hydrogenation of unfunctionalized olefins by Crabtree-type catalysts is proposed to proceed through an Ir(III)/Ir(V) tetrahydride mechanism. nih.govacs.org

A defining characteristic of Crabtree's catalyst is its remarkable efficacy in the hydrogenation of a wide range of olefins, regardless of their substitution pattern. It is highly active for mono-, di-, tri-, and even sterically crowded tetrasubstituted substrates. wikipedia.orgchem-station.com This broad reactivity stands in contrast to other common hydrogenation catalysts like Wilkinson's catalyst or the Schrock-Osborn catalyst, which are often ineffective for hydrogenating tetrasubstituted double bonds. wikipedia.orglibretexts.org The high activity of Crabtree's catalyst is attributed in part to the sacrificial nature of the cyclooctadiene (cod) ligand, which is hydrogenated during catalyst activation, creating open coordination sites for the incoming olefin substrate. libretexts.org

The superior performance with hindered olefins has established Crabtree's catalyst as a vital tool for complex organic synthesis. chem-station.comresearchgate.net For instance, in the synthesis of (-)-calyciphylline N, a highly active version of the catalyst was successfully used for the hydrogenation of a challenging tetrasubstituted olefin. chem-station.com However, it is noted that while highly effective, extreme steric crowding can still present challenges, and in some specific cases of unactivated tetrasubstituted olefins, side reactions may compete with the desired hydrogenation. nih.gov

| Olefin Substitution | Wilkinson's Catalyst Activity | Crabtree's Catalyst Activity |

|---|---|---|

| Monosubstituted | High | Very High |

| Disubstituted | High | Very High |

| Trisubstituted | Low / Inactive | High |

| Tetrasubstituted | Inactive | Active |

Crabtree-type catalysts are particularly distinguished for their application in the hydrogenation of unfunctionalized olefins, which are alkenes lacking a nearby coordinating functional group. urv.catacs.org This capability is complementary to rhodium (Rh) and ruthenium (Ru) based catalysts, which typically excel in the asymmetric hydrogenation of alkenes that do possess coordinating groups like amides or carboxylic acids. urv.catacs.org Chiral analogues of Crabtree's catalyst have been developed into versatile reagents that can reduce unfunctionalized di-, tri-, and tetrasubstituted alkenes with high enantioselectivity. urv.cat The mechanism for these reactions is thought to involve an Ir(III)/Ir(V) catalytic cycle. acs.org During the reaction, the active catalytic intermediates can exhibit Brønsted acidity, a property that can sometimes lead to side-product formation with acid-sensitive substrates. acs.orgnih.gov

One of the most powerful features of Crabtree's catalyst is its application in directed hydrogenations. The presence of a Lewis-basic functional group, such as a hydroxyl (-OH) or carbonyl (C=O) group, on the substrate can control the stereochemical outcome of the reaction. wikipedia.orgchem-station.comyoutube.com The catalyst's iridium center coordinates to the directing group, which then delivers the hydrogen atoms to the face of the double bond on the same side as the functional group. youtube.com This interaction leads to high levels of diastereoselectivity. uh.edu

This directing effect is highly predictable and has been used to great effect in the stereoselective synthesis of complex molecules. wikipedia.org A classic example is the hydrogenation of terpen-4-ol, where the hydroxyl group directs the addition of hydrogen to occur trans to the methyl group, resulting in a specific diastereomer. wikipedia.orgyoutube.com The directing effect is generally stronger with Crabtree's catalyst compared to other systems, particularly for substrates in cyclic frameworks. uh.edu The choice of solvent can also influence the outcome; in non-coordinating solvents like dichloromethane (B109758), the directing effect often dominates. wikipedia.org

In the context of asymmetric hydrogenation using chiral Crabtree-type catalysts, the geometry of the starting olefin often dictates the stereochemistry of the product. The hydrogenation of unfunctionalized olefins is typically enantiodivergent. rsc.orgresearchgate.net This means that when the (E)- and (Z)-isomers of a prochiral alkene are hydrogenated with the same enantiomer of a chiral catalyst, they produce opposite enantiomers of the hydrogenated product. rsc.orgresearchgate.net This stereochemical outcome relies on steric factors and has been consistently observed across various substrates and N,P-ligated iridium catalysts. rsc.orgresearchgate.net

While enantiodivergence is common, enantioconvergent hydrogenation, where a mixture of (E)- and (Z)-isomers is converted into a single enantiomer of the product, is highly desirable as it eliminates the need for isomerically pure starting materials. rsc.orgrsc.org For iridium-catalyzed hydrogenations, enantioconvergent outcomes are rare for unfunctionalized olefins. rsc.org However, in some cases involving functionalized olefins, enantioconvergence has been achieved, possibly through chelation or isomerization processes. rsc.org

| Process | Starting Material | Catalyst | Product | Description |

|---|---|---|---|---|

| Enantiodivergent | (E)-Olefin | (S)-Catalyst | (R)-Product | Each olefin isomer gives rise to an opposite product enantiomer. researchgate.net |

| (Z)-Olefin | (S)-Product | |||

| Enantioconvergent | (E/Z)-Olefin Mixture | (S)-Catalyst | (S)-Product (major) | Both olefin isomers are converted to a single product enantiomer. rsc.org |

Hydrogenation of Other Unsaturated Substrates

While renowned for olefin hydrogenation, the application of Crabtree-type catalysts has been extended to other unsaturated functionalities, including the reduction of imines (C=N) and ketones (C=O). acs.org The asymmetric hydrogenation of these polar substrates is a critical transformation for producing chiral amines and alcohols, respectively. Chiral iridium complexes with phosphine-oxazoline (PHOX) ligands, which are analogues of the original Crabtree's catalyst system, have proven to be effective for the asymmetric hydrogenation of both imines and olefins. acs.orgresearchgate.net Although rhodium and ruthenium catalysts are also widely used for these transformations, iridium-based systems offer a complementary approach. acs.org The hydrogenation of ketones can be more challenging, but research continues to expand the scope and efficiency of Crabtree-type catalysts for these substrates.

Alkynes

Crabtree's catalyst, renowned for its high efficacy in the hydrogenation of sterically hindered alkenes, also exhibits reactivity towards alkynes. wikipedia.orgchem-station.com Unlike specialized catalysts designed for selective semi-hydrogenation to yield either cis- or trans-alkenes, Crabtree's catalyst is generally recognized as a thorough hydrogenation catalyst. Under standard hydrogenation conditions, it typically facilitates the complete reduction of the carbon-carbon triple bond to the corresponding alkane.

The high activity of the iridium center often leads to the addition of two equivalents of hydrogen across the alkyne, proceeding through an intermediate alkene which is also readily hydrogenated under the reaction conditions. The chemoselectivity between an alkyne and a sterically hindered alkene can be challenging to control, as the linear geometry of the alkyne allows for facile coordination to the metal center. While detailed studies focusing exclusively on the selective semi-hydrogenation of alkynes using the parent Crabtree's catalyst are less common than for other catalyst systems, its general applicability for complete saturation is acknowledged.

Table 1: General Reactivity of Crabtree's Catalyst with Alkynes

| Substrate Type | Typical Product | Remarks |

|---|---|---|

| Internal Alkyne | Alkane | Full hydrogenation is the predominant pathway. |

Heteroaromatic Compounds (e.g., Quinolines, Pyridines, Indoles)

The hydrogenation of heteroaromatic compounds is a critical transformation for the synthesis of saturated heterocyclic scaffolds. However, this process presents significant challenges, including the high stability of the aromatic system and the potential for catalyst inhibition or deactivation by the heteroatom (typically nitrogen). The reduction of substrates like quinolines requires control over both chemo- and regioselectivity, targeting either the heterocyclic (pyridine) ring or the carbocyclic (benzene) ring.

While iridium complexes are known to catalyze the hydrogenation of heterocycles, the application of the specific formulation of Crabtree's catalyst—[Ir(cod)(PCy₃)(py)]PF₆—for these substrates is not as extensively documented as for other noble metal catalysts, such as those based on ruthenium, rhodium, or platinum. dicp.ac.cn The pyridine (B92270) ligand within the catalyst's own structure suggests a tolerance for nitrogen-containing rings, but the strong coordination of heteroaromatic substrates can sometimes hinder catalytic turnover. Research in this area often focuses on developing bespoke catalysts tailored for the specific challenges posed by heteroaromatic rings. dicp.ac.cnrsc.org

Beyond Hydrogenation: Other Catalytic Transformations

The utility of Crabtree's catalyst extends beyond the addition of hydrogen across unsaturated bonds. Its reactive iridium center can facilitate a range of other important chemical transformations.

Hydrogen Transfer Reactions

Crabtree's catalyst is an effective mediator of hydrogen transfer reactions, where an organic molecule serves as the hydrogen source instead of molecular hydrogen (H₂). wikipedia.org This method offers practical advantages, as it avoids the need for high-pressure gaseous hydrogen. Alcohols, particularly isopropyl alcohol, are commonly used as hydrogen donors, converting to acetone (B3395972) upon releasing hydrogen.

The general mechanism involves the coordination of the hydrogen donor to the iridium center, followed by a β-hydride elimination step to generate an iridium hydride species. This active hydride catalyst then transfers hydrogen to an acceptor molecule, such as a ketone or an imine, to yield the reduced product.

Alkene Isomerization

Alkene isomerization, the migration of a carbon-carbon double bond within a molecule, is another key transformation catalyzed by Crabtree's catalyst. wikipedia.org The catalyst can promote the conversion of a less thermodynamically stable (e.g., terminal) alkene to a more stable (e.g., internal) isomer. This process is particularly efficient for allylic alcohols, which can be isomerized to the corresponding ketones. youtube.comresearchgate.net For instance, the catalyst facilitates the shift of the double bond and subsequent tautomerization to the more stable keto form.

The reaction proceeds via the formation of an iridium hydride intermediate which can add across the double bond and then undergo β-hydride elimination from an adjacent carbon, resulting in the repositioned double bond.

Table 2: Representative Alkene Isomerization with Crabtree-Type Catalysts

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Allylic Alcohol | Ketone | Dichloromethane, Room Temp. | High |

Hydroboration of Alkenes

Although less common than its application in hydrogenation, Crabtree's catalyst and related iridium complexes can catalyze the hydroboration of alkenes. wikipedia.org This reaction involves the addition of a boron-hydrogen bond (from reagents like pinacolborane) across a double bond, forming an organoborane compound. These products are highly valuable synthetic intermediates, often oxidized to alcohols or used in cross-coupling reactions. Iridium-catalyzed hydroborations are noted for their distinct regioselectivity compared to uncatalyzed or rhodium-catalyzed reactions, often favoring the formation of the terminal borane (B79455) ester from a terminal alkene.

C-H Activation Processes

The field of C-H activation, involving the cleavage and functionalization of otherwise inert carbon-hydrogen bonds, is a cornerstone of modern organometallic chemistry. Robert H. Crabtree's research group made seminal contributions in this area, particularly concerning the dehydrogenation of alkanes using iridium complexes. acs.orgscribd.comacs.org While Crabtree's catalyst itself is primarily known for hydrogenation, related iridium systems developed in his lab, such as [IrH₂(O₂CCF₃)(PR₃)₂], were shown to be effective for the catalytic dehydrogenation of alkanes to alkenes. acs.org

This process represents a formal C-H activation where two C-H bonds are broken to form a C=C double bond and H₂. These early studies demonstrated that iridium complexes could overcome the high bond energy of alkane C-H bonds, paving the way for the development of more advanced C-H functionalization catalysts. The reaction typically requires a hydrogen acceptor, such as tert-butylethylene, to act as a sacrificial sink for the produced hydrogen, thereby driving the reaction equilibrium forward.

Table 3: Alkane Dehydrogenation with Crabtree-Developed Iridium Catalysts

| Alkane Substrate | Alkene Product | Hydrogen Acceptor |

|---|---|---|

| Cyclooctane | Cyclooctene | tert-butylethylene |

| n-decane | n-decenes | tert-butylethylene |

Ortho-Directed C-H Deuteration

Crabtree's catalyst, [Ir(COD)(PCy₃)(Py)]PF₆, is a well-established and highly effective homogeneous catalyst for the ortho-directed deuteration of aromatic compounds. rsc.orgresearchgate.net This process, a specific form of hydrogen isotope exchange (HIE), allows for the selective incorporation of deuterium (B1214612) at C-H bonds positioned ortho to a directing functional group. researchgate.netacs.org The reaction proceeds via a chelate-assisted C-H activation mechanism, where a functional group on the substrate coordinates to the iridium center, guiding the catalyst to activate a neighboring C-H bond. researchgate.netacs.org

The directing ability of a functional group is crucial for the efficiency and selectivity of the deuteration. Functional groups containing sp²-hybridized nitrogen or oxygen atoms, such as ketones, esters, amides, and anilides, are particularly effective directors. researchgate.netchemeurope.com Generally, more electron-rich substrates undergo deuteration more efficiently. researchgate.net While the electronic effects of other substituents on the aromatic ring are typically secondary, they become more significant when the primary directing group is weak. In such cases, electron-donating substituents tend to promote the exchange. researchgate.net

While Crabtree's catalyst is commercially available and widely used, newer generations of iridium catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, have been developed and can exhibit even higher activity under identical mild conditions. nih.gov A comparison of Crabtree's catalyst with a more recent iridium(I) NHC complex in the deuteration of N-heterocycles highlights this difference in efficiency.

| Catalyst | Substrate | Product | % Deuterium Incorporation at C2 |

|---|---|---|---|

| Crabtree's Catalyst | N-acetylindole | 2-D-N-acetylindole | 22% |

| [(COD)Ir(IMes)(PPh₃)]PF₆ | N-acetylindole | 2-D-N-acetylindole | 94% |

C(sp³)–H Trifluoromethylation

The direct trifluoromethylation of unactivated C(sp³)–H bonds is a significant transformation in medicinal and materials chemistry. However, this reaction is not a known application of Crabtree's catalyst. The mechanisms for C(sp³)–H trifluoromethylation typically involve radical pathways or require strong oxidants, conditions under which Crabtree's catalyst is not stable or effective. Catalytic systems developed for this purpose often employ other transition metals, such as copper, or utilize photoredox iridium catalysts that operate through distinct single-electron transfer (SET) mechanisms to generate trifluoromethyl radicals. These methods are fundamentally different from the C-H activation pathways characteristic of Crabtree's catalyst in hydrogenation and isotope exchange reactions.

N-Alkylation of Amines with Alcohols

The N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is an atom-economical method for forming C-N bonds. This process involves the temporary dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by the hydrogenation of the imine to the final alkylated amine. While various transition metal complexes, including those of iridium, are highly effective for this transformation, Crabtree's catalyst is generally not employed for this purpose. rsc.orgnih.gov

A primary reason for its unsuitability is its known intolerance to amine substrates. wikipedia.org Amines can coordinate strongly to the iridium center, leading to catalyst inhibition or deactivation, a phenomenon often referred to as catalyst poisoning. wikipedia.orgresearchgate.net The successful iridium catalysts for N-alkylation reactions typically feature more robust ligand architectures, such as those incorporating N-heterocyclic carbenes (NHCs) or other specialized P,N-ligands, which can withstand the basic reaction conditions and are less susceptible to poisoning by the amine reactants and products. rsc.orgdntb.gov.ua

Hydrogen Isotope Exchange Reactions (H/D, H/T)

Crabtree's catalyst is widely recognized for its utility in hydrogen isotope exchange (HIE) reactions, where it catalyzes the direct replacement of hydrogen atoms with deuterium (D) or tritium (B154650) (T). wikipedia.org This capability is particularly valuable for the synthesis of isotopically labeled compounds, which are essential tools in pharmaceutical development for studying metabolism and pharmacokinetics. rsc.org The catalyst facilitates the direct exchange with isotopic gas (D₂ or T₂), which is advantageous as these reagents are readily available in high isotopic purity. researchgate.net

The HIE reactions mediated by Crabtree's catalyst are distinguished by their high regioselectivity. wikipedia.org The catalyst's iridium center is directed by coordinating functional groups within the substrate, such as carbonyls or amides, to selectively activate and exchange ortho-C-H bonds. researchgate.netacs.org This directing-group strategy provides a predictable and efficient method for introducing isotopic labels into specific positions of complex molecules without the need for multi-step syntheses involving pre-functionalized precursors. rsc.org The catalyst operates under mild conditions, although it is sensitive to proton-bearing impurities and can deactivate over time, necessitating its use in low catalyst loadings. wikipedia.org

Mechanistic Investigations of Crabtree Type Catalysis

Proposed Catalytic Cycles

The mechanism of hydrogenation using Crabtree's catalyst has been debated, with two primary catalytic cycles being proposed: an Ir(I)/Ir(III) pathway and a more widely accepted Ir(III)/Ir(V) pathway. The active catalyst is generated in solution when the cyclooctadiene (COD) ligand is hydrogenated and replaced by solvent molecules, which are subsequently substituted by the olefin and dihydrogen. libretexts.org

Ir(I)/Ir(III) Catalytic Pathways

Initially, a catalytic cycle involving iridium in the +1 and +3 oxidation states was proposed, drawing analogies to the well-established mechanisms for rhodium-based hydrogenation catalysts. academie-sciences.fr This pathway can be summarized in the following key steps:

Olefin Coordination: The unsaturated olefin substrate coordinates to an Ir(I) complex.

Oxidative Addition: Dihydrogen (H₂) undergoes oxidative addition to the Ir(I) center, forming a six-coordinate Ir(III) dihydride-olefin complex. youtube.comcsbsju.edu This step involves the formal oxidation of iridium from Ir(I) to Ir(III). libretexts.org

Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming an iridium-alkyl bond. academie-sciences.fr

Reductive Elimination: The newly formed alkyl group and the remaining hydride ligand are eliminated from the iridium center, forming the saturated alkane product. This step regenerates the Ir(I) catalyst, which can then re-enter the catalytic cycle. academie-sciences.fr

Some computational studies and deuterogenation experiments have provided support for an Ir(I)/Ir(III) mechanism, suggesting that reductive elimination to form the hydrogenated product occurs before the coordination and oxidative addition of another dihydrogen molecule. researchgate.net However, for many unfunctionalized olefins, this pathway is considered less favorable than the Ir(III)/Ir(V) cycle.

Ir(III)/Ir(V) Catalytic Pathways and Their Experimental Verification

A more recent and widely accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle. This proposal was initially based on Density Functional Theory (DFT) calculations and later corroborated by experimental evidence. researchgate.netnih.gov A breakthrough came from DFT calculations by Andersson and others, who proposed that a cycle involving higher oxidation states was energetically more favorable. researchgate.netnih.gov

The key features of the Ir(III)/Ir(V) cycle are:

Formation of an Ir(III) Dihydride-Olefin Complex: The cycle starts with an Ir(III) species that has two hydride ligands, the olefin substrate, and a molecule of dihydrogen coordinated to it. diva-portal.org

Concerted Migratory Insertion and Oxidative Addition: In the rate-determining step, the migratory insertion of a hydride into the olefin occurs simultaneously with the oxidative addition of the coordinated dihydrogen molecule. diva-portal.org This concerted step leads to a transient, highly oxidized Ir(V) intermediate. rsc.org

Reductive Elimination: The Ir(V) species then undergoes reductive elimination of the alkane product. diva-portal.org This reduces the iridium center back to Ir(III), and coordination of a new olefin and dihydrogen molecule regenerates the active catalyst for the next cycle.

Experimental verification for this pathway was provided by Pfaltz and coworkers through low-temperature Nuclear Magnetic Resonance (NMR) studies. diva-portal.org They were able to observe a crucial Ir(III) dihydride-alkene intermediate, which was identified as the catalyst's resting state. diva-portal.org Crucially, they demonstrated that this intermediate requires an additional molecule of dihydrogen to proceed, which strongly supports the formation of a higher-valent Ir(V) species as proposed in the Ir(III)/Ir(V) cycle. diva-portal.orgrsc.org

| Feature | Ir(I)/Ir(III) Pathway | Ir(III)/Ir(V) Pathway |

|---|---|---|

| Iridium Oxidation States | +1, +3 | +3, +5 |

| Key Intermediate | Ir(III) alkyl hydride | Transient Ir(V) tetrahydride-alkyl |

| Role of Dihydrogen | Oxidative addition to Ir(I) | Coordination to Ir(III) followed by oxidative addition to form Ir(V) |

| Rate-Determining Step | Often migratory insertion or reductive elimination | Concerted migratory insertion/oxidative addition |

| Primary Evidence | Analogy to Rh-catalysis, some computational/deuteration studies researchgate.net | DFT calculations, low-temperature NMR experiments researchgate.netnih.govdiva-portal.org |

Identification of Key Intermediates and Transition States

The elucidation of the catalytic cycle relies heavily on the identification and characterization of fleeting intermediates and the transition states that connect them.

Olefin Coordination and Hydride Migratory Insertion

The first step in the catalytic cycle after catalyst activation is the coordination of the olefin to the iridium center. For chiral analogues of Crabtree's catalyst, the olefin typically coordinates in a position trans to the phosphorus atom of the phosphine (B1218219) ligand. urv.cat This coordination is followed by what is often the rate- and selectivity-determining step: migratory insertion. diva-portal.orgdiva-portal.org This process involves the transfer of a hydride ligand from the iridium to one of the olefin's carbon atoms, creating a new iridium-carbon σ-bond and converting the olefin into an alkyl ligand. wikipedia.org The stereochemistry of the final product is often set during this crucial step.

Oxidative Addition of Dihydrogen

Oxidative addition is a fundamental reaction in organometallic chemistry where both the oxidation state and the coordination number of the metal center increase. libretexts.org In the context of Crabtree's catalyst, the dihydrogen molecule adds to the iridium center, and the H-H bond is cleaved. wikipedia.org

In the Ir(I)/Ir(III) cycle, a square planar Ir(I) complex reacts with H₂ to form an octahedral Ir(III) dihydride. libretexts.orgwikipedia.org In the more accepted Ir(III)/Ir(V) cycle, an already-formed Ir(III) dihydride complex coordinates an additional H₂ molecule. This coordinated dihydrogen then adds oxidatively to the metal, forming a transient Ir(V) species. diva-portal.orgrsc.org This process is facilitated by electron-rich metal centers that can back-donate electron density into the H-H σ*-orbital, promoting bond cleavage. wikipedia.org

Solvent Effects on Catalytic Pathways

The choice of solvent plays a critical role in the catalytic pathways of Crabtree-type catalysts, influencing both the stability of the catalyst and the efficiency of the hydrogenation reaction. The development of Crabtree's catalyst itself was a breakthrough, as it demonstrated high activity in non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂). wikipedia.org This was a departure from earlier rhodium-based catalysts that typically required coordinating solvents. wikipedia.org

Computational and experimental studies have highlighted the direct involvement of solvent molecules in the catalytic cycle. For instance, in the activation of [Ir(cod)(N,P)][BArF] with hydrogen in tetrahydrofuran (B95107) (THF), a pair of isomeric dihydride complexes, [Ir(H)₂(N,P)(THF)₂][BArF], are generated. urv.cat In these intermediates, the solvent molecules (THF) occupy coordination sites on the iridium center. rsc.orgurv.cat During the catalytic cycle, these solvent molecules can be displaced by the alkene substrate. rsc.org

The polarity of the solvent can also have a significant impact on the reaction rate. rsc.org If the transition state of the rate-determining step is more polarized than the ground state of the reactants, a more polar solvent will stabilize the transition state and increase the reaction rate. rsc.org Conversely, a less polar solvent will be favored if the transition state is less polarized. rsc.org In some cases, the addition of water to a solvent like 2-propanol has been shown to significantly influence reaction rates, potentially by altering the solvent structure or opening new mechanistic pathways. mdpi.com

The directing effect of functional groups on a substrate, which can influence the stereochemical outcome of a hydrogenation, can also be modulated by the solvent. For example, in the hydrogenation of a substrate with a directing group, using cyclohexane (B81311) as the solvent can alter the product distribution compared to a solvent like dichloromethane, where haptophilicity (the tendency of a ligand to coordinate to a metal center through a specific atom or group of atoms) is no longer a dominant factor. wikipedia.org

Intrinsic Brønsted Acidity of Catalytic Intermediates

A key mechanistic feature of Crabtree-type catalysis is the intrinsic Brønsted acidity of the catalytic intermediates, which emerges under hydrogenation conditions. acs.orgnih.govnih.gov While the initial precatalyst, the olefin substrate, and molecular hydrogen are all pH neutral, the reaction mixture becomes acidic during the hydrogenation process. acs.orgnih.govnih.gov

This acidity arises from an off-cycle event where a transient iridium(V) intermediate releases a proton to form a neutral iridium(III) species. nih.gov The electronic properties of the ligands attached to the iridium center have a significant impact on the acidity of these intermediates. nih.gov For instance, the acidity of N,P-ligated iridium complexes has been shown to be influenced by the nature of the heterocycle in the ligand backbone. nih.gov

Implications for Reactivity and Side-Product Formation

The Brønsted acidity of the catalytic intermediates is a crucial factor in determining the reactivity and selectivity of the hydrogenation reaction, and it is often the cause of side-product formation. acs.orgnih.gov This is particularly true for substrates that contain acid-labile groups. acs.orgnih.gov In such cases, the acidic environment can lead to complex product mixtures and, in some instances, even the complete decomposition of the substrate or catalyst. acs.orgnih.gov

For example, in the hydrogenation of allylic alcohols, the Brønsted acidity can cause epimerization of the starting material, which can prevent a successful kinetic resolution. acs.org Similarly, the hydrogenation of substrates with other acid-sensitive functionalities can lead to undesired side reactions. acs.org To mitigate these issues, several strategies can be employed, such as using a less acidic catalyst, adding a base to buffer the reaction medium, or employing an acid-stable protecting group on the substrate. acs.org

The following table presents data from a study on the hydrogenation of different allylic alcohols with a series of N,P-ligated iridium catalysts (D-H) that exhibit progressively increasing Brønsted acidity. nih.gov The results clearly demonstrate the impact of catalyst acidity on the yield of the desired product.

| Substrate | Catalyst | Product Yield (%) |

| Primary Allylic Alcohol (5) | D | 99 |

| Primary Allylic Alcohol (5) | E | 99 |

| Primary Allylic Alcohol (5) | F | 99 |

| Primary Allylic Alcohol (5) | G | 99 |

| Primary Allylic Alcohol (5) | H | 99 |

| Methyl-substituted Allylic Alcohol (7) | D | >99 |

| Methyl-substituted Allylic Alcohol (7) | E | 94 |

| Methyl-substituted Allylic Alcohol (7) | F | 80 |

| Methyl-substituted Allylic Alcohol (7) | G | 65 |

| Methyl-substituted Allylic Alcohol (7) | H | 25 |

| Phenyl-substituted Allylic Alcohol (9) | D | 99 |

| Phenyl-substituted Allylic Alcohol (9) | E | 99 |

| Phenyl-substituted Allylic Alcohol (9) | F | 99 |

| Phenyl-substituted Allylic Alcohol (9) | G | 85 |

| Phenyl-substituted Allylic Alcohol (9) | H | 50 |

Strategic Utilization of Brønsted Acidity in Catalysis

While often viewed as a source of undesirable side reactions, the intrinsic Brønsted acidity of Crabtree-type catalysts can also be harnessed for strategic purposes in catalysis. acs.orgnih.govnih.gov This has led to the development of novel methodologies that take advantage of the acidic conditions generated in situ. acs.orgnih.govnih.gov

One such application is in tandem reactions where the Brønsted acid generated by the iridium catalyst promotes a subsequent transformation. acs.org For instance, the acid-catalyzed Peterson elimination of β-hydroxysilanes to form an alkene in situ, which is then hydrogenated by the same iridium catalyst, has been reported. acs.org This approach allows for the olefination and hydrogenation steps to be carried out in a single pot. acs.org

Another strategy involves the displacement of hydroxyl groups with other nucleophiles under a hydrogen atmosphere, a process that is facilitated by the Brønsted acidity of the catalytic intermediates. acs.org Although this area is still developing, it holds significant potential for creating new and efficient catalytic transformations. acs.orgresearchgate.net The key to successfully utilizing this inherent acidity lies in a deep mechanistic understanding of the protonation pathway of different substrates. acs.org

Stereoselective and Asymmetric Catalysis with Crabtree Type Systems

Development of Chiral Analogs of Crabtree's Catalyst

The original Crabtree's catalyst, [Ir(cod)(PCy₃)(py)][PF₆], while highly active for hydrogenating hindered olefins, is achiral. dicp.ac.cn The quest for enantioselectivity prompted the replacement of its monodentate phosphine (B1218219) and pyridine (B92270) ligands with chiral, bidentate ligands, leading to the creation of new classes of powerful asymmetric catalysts. dicp.ac.cnacs.org

A major breakthrough in making Crabtree-type catalysts chiral came from the work of Andreas Pfaltz and his research group, who introduced phosphinooxazoline (PHOX) ligands. acs.orgsigmaaldrich.com These non-symmetrical, modular P,N-ligands are synthesized from readily available amino acids and can be fine-tuned by modifying both the oxazoline (B21484) ring and the phosphine group. acs.orgsigmaaldrich.com In the late 1990s, Pfaltz and coworkers demonstrated that cationic iridium complexes incorporating PHOX ligands could catalyze the asymmetric hydrogenation of prochiral imines and olefins. dicp.ac.cnnih.gov

Initial studies with these catalysts using hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) counterions encountered issues with catalyst deactivation, where the active species would form inactive trimeric iridium clusters. nih.govdicp.ac.cn This necessitated high catalyst loadings. dicp.ac.cn A pivotal discovery was the replacement of these anions with a weakly coordinating and bulky counterion, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻). nih.govdicp.ac.cndiva-portal.org The use of the BArF⁻ anion suppressed the formation of inactive trimers, leading to highly active, stable, and selective catalysts that could be used at low loadings for the hydrogenation of unfunctionalized trisubstituted olefins with excellent enantioselectivities. nih.govnih.gov

In 2003, another significant advancement was reported by Burgess and coworkers, who developed a new class of iridium catalysts featuring N-heterocyclic carbene (NHC) ligands. acs.orgethz.ch In these systems, the phosphine donor of the P,N ligand is replaced by an NHC, creating a chiral C,N ligand, often by combining a carbene with an oxazoline moiety. ethz.chwikipedia.org

NHCs are strong σ-donating ligands that bind tightly to the metal center, which can result in more thermally stable and highly active catalysts compared to their phosphine counterparts. ethz.chsci-hub.se An important feature of these Ir-NHC catalysts is their ability to perform hydrogenations under less acidic conditions. nih.govrsc.org The iridium hydride intermediates generated from NHC-based catalysts are significantly less acidic than those from phosphine-based systems. nih.gov This property makes them particularly advantageous for the hydrogenation of acid-sensitive substrates, such as vinyl ethers, which might otherwise undergo degradation. dicp.ac.cnresearchgate.net

Inspired by the success of PHOX ligands, extensive research has been dedicated to the design and synthesis of a broad spectrum of N,P-ligated iridium complexes. urv.catresearchgate.net The modular nature of these ligands allows for systematic variation of the N- and P-donor fragments to optimize catalytic performance for specific applications. researchgate.net

Researchers have developed numerous ligand families, including phosphinite-oxazolines, pyridine-phosphinites, and complexes with other N-heterocyclic cores. urv.catrsc.orgresearchgate.net For instance, Andersson's group developed chiral pyridyl phosphinites with bulky aryl substituents that showed unprecedented enantioselectivities in the hydrogenation of challenging substrates like α-substituted α,β-unsaturated esters. researchgate.net Similarly, threonine-derived phosphinite oxazoline ligands have proven highly effective for the stereodivergent hydrogenation of (E)- and (Z)-trisubstituted olefins. rsc.org This continuous development has expanded the toolbox available to synthetic chemists, enabling the highly selective hydrogenation of an ever-increasing range of olefins. diva-portal.org

Diastereoselective Hydrogenation

Directed Hydrogenation by Chelating Functional Groups (e.g., Hydroxyl, Ester)

The presence of coordinating functional groups, such as hydroxyl (–OH) or ester groups, on a substrate can significantly influence the diastereoselectivity of hydrogenation reactions catalyzed by Crabtree-type systems. This phenomenon, known as directed hydrogenation, arises from the ability of the functional group to coordinate to the iridium center of the catalyst. This coordination orients the substrate in a specific way, leading to the preferential delivery of hydrogen from one face of the double bond. wikipedia.orgnsf.gov

A classic example of this is the hydrogenation of unsaturated alcohols. The hydroxyl group can coordinate to the iridium atom, directing the catalyst to the same face of the molecule. This results in the addition of hydrogen from that face, controlling the stereochemistry of the newly formed stereocenters relative to the directing group. wikipedia.orgdicp.ac.cn This directing effect is a powerful tool for achieving high diastereoselectivity in the synthesis of complex molecules. nsf.govdicp.ac.cn For instance, in the hydrogenation of terpen-4-ol, the hydroxyl group directs the catalyst, leading to a specific diastereomer. wikipedia.org

The strength of this directing effect can be influenced by several factors, including the nature of the functional group and the solvent. Solvents capable of competing with the substrate's functional group for coordination to the catalyst can diminish the diastereoselectivity. nih.gov Similarly, modifying the directing group, for example, by converting an alcohol to an ether, can weaken its coordinating ability and reduce the directing effect. nih.gov

Influence of Substrate Geometry and Conformation on Diastereoselectivity

In cyclic systems, the rigid framework often pre-organizes the molecule, making one face of the double bond more accessible to the catalyst. For example, in the hydrogenation of cyclic alkenes, Crabtree's catalyst has demonstrated superior control over the stereochemistry compared to related rhodium catalysts. dicp.ac.cn The steric bulk of substituents on the ring can hinder the approach of the catalyst from one side, thereby favoring hydrogenation from the less hindered face.

For acyclic substrates, conformational freedom presents a greater challenge. The molecule may exist in several conformations, not all of which may be reactive or lead to the desired diastereomer. However, even in these systems, subtle steric and electronic interactions can favor a particular conformation for binding to the catalyst, thereby influencing the diastereoselectivity. Combined theoretical and experimental studies have shown that for certain substrates, the hydrogenation can proceed via a chelating mechanism, where a functional group on the substrate coordinates to the iridium center. This can lead to an enantioconvergent hydrogenation, where both E and Z isomers of the starting material are converted into a single, highly enantioenriched product. diva-portal.org

Factors Governing Stereoselectivity in Iridium-Catalyzed Hydrogenation

Ligand Design and Chiral Environment Optimization

The design of chiral ligands is paramount in achieving high stereoselectivity in iridium-catalyzed hydrogenation. The ligand framework creates a specific three-dimensional chiral pocket around the iridium center, which is responsible for differentiating between the two prochiral faces of the substrate. nih.gov

A variety of chiral ligands have been developed for iridium catalysts, with P,N-ligands such as phosphinooxazolines (PHOX) being particularly successful. dicp.ac.cnacs.org The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific substrate. researchgate.net For instance, modifying the substituents on the phosphine or the oxazoline ring can significantly impact the enantioselectivity. nih.gov

More recent developments have focused on creating more rigid and well-defined chiral environments. Tridentate ligands, which bind to the iridium center at three points, have been shown to enhance catalyst stability and enantioselectivity. nih.gov The careful tailoring of substituents on these ligands creates a crowded and narrow chiral pocket that can precisely discriminate between the two faces of a substrate. nih.govchinesechemsoc.org Computational studies and selectivity models have become valuable tools in the rational design of new ligands, helping to predict which ligand structures will be most effective. acs.org

| Ligand Type | Key Features | Impact on Catalysis |

|---|---|---|

| Phosphinooxazoline (PHOX) | Modular P,N-ligand system. | Highly successful for a range of aryl alkenes, but can be substrate-dependent. dicp.ac.cnacs.org |

| Tridentate Ligands (e.g., SpiroPAP) | Rigid framework with three coordination points. | Increased catalyst stability, efficiency, and enantioselectivity for a broader range of substrates. nih.gov |

| N-Heterocyclic Carbene (NHC)/Pyridine Ligands | Electronically different from P,N-ligands. | Lower acidity of iridium-hydride intermediates, making them suitable for acid-sensitive substrates. thieme-connect.com |

Substrate-Catalyst Interactions and Enantiofacial Discrimination

The stereochemical outcome of an asymmetric hydrogenation is determined by the intricate interactions between the substrate and the chiral catalyst in the transition state. Enantiofacial discrimination, the ability of the catalyst to distinguish between the two faces of the prochiral substrate, is governed by a combination of steric and electronic factors. acs.org

Weak, non-covalent interactions, such as hydrogen bonding and π-π stacking, can play a crucial role in orienting the substrate within the catalyst's chiral pocket. acs.orgresearchgate.net For example, a hydrogen bond between a functional group on the substrate and a part of the ligand can lock the substrate into a specific conformation, leading to high enantioselectivity. acs.org

DFT calculations have shown that steric repulsions between the substrate and the ligand are often a key factor in enantiodifferentiation. acs.org The substrate will preferentially bind to the catalyst in a way that minimizes these steric clashes, thus exposing one face of the double bond to the iridium hydride for hydrogenation. In some cases, attractive interactions between the catalyst and substrate are the primary determinants of enantioselectivity. acs.org The interplay of these subtle forces dictates which diastereomeric transition state is lower in energy, and therefore, which enantiomer of the product is formed in excess.

Understanding Kinetic vs. Thermodynamic Control in Asymmetric Processes

The final enantiomeric excess (ee) of a product in an asymmetric hydrogenation can be determined by either kinetic or thermodynamic factors.

Under kinetic control , the ratio of the enantiomeric products is determined by the relative rates of the competing pathways leading to each enantiomer. The transition state with the lower activation energy will be favored, leading to the formation of the major enantiomer. Most iridium-catalyzed asymmetric hydrogenations are believed to operate under kinetic control. The observed enantioselectivity is a direct reflection of the difference in the free energies of the diastereomeric transition states. researchgate.net

Under thermodynamic control , the product ratio is determined by the relative stabilities of the products themselves. This would require the reaction to be reversible, allowing the products to equilibrate to the most stable form. While less common in hydrogenation, understanding this possibility is important.

A key concept in some asymmetric reactions is dynamic kinetic resolution (DKR) . In DKR, a racemic starting material is converted into a single, highly enantioenriched product. This is possible when the enantiomers of the starting material can rapidly interconvert under the reaction conditions, and one enantiomer reacts significantly faster with the chiral catalyst than the other. researchgate.net Iridium catalysts have proven effective in DKR processes, particularly in the hydrogenation of racemic α-substituted lactones to chiral diols. researchgate.net

Experimental and computational studies can help elucidate whether a reaction is under kinetic or thermodynamic control. For example, the dependence of enantioselectivity on factors like hydrogen pressure and temperature can provide insights into the reaction mechanism and the nature of the stereodetermining step. researchgate.net

Catalyst Stability, Deactivation, and Regeneration Strategies

Methodologies for Catalyst Regeneration and Recycling

The high cost of iridium necessitates the development of effective methods for catalyst regeneration (restoring activity) and recycling (recovery and reuse). nih.gov

Recycling Strategies: For homogeneous applications, several strategies have been devised to separate the catalyst from the product mixture.

Biphasic Systems: Utilizing two immiscible liquid phases, where the catalyst is preferentially soluble in one phase and the product in the other, allows for straightforward separation by decantation. nih.govwikipedia.org This enables the catalyst-containing phase to be recycled for subsequent batches.

Immobilization: A widely adopted approach is the heterogenization of the catalyst by anchoring it to an insoluble support. This combines the high activity and selectivity of the homogeneous catalyst with the ease of separation of a heterogeneous one. Supports such as polymers, silica (B1680970), and, more recently, Metal-Organic Frameworks (MOFs) have been successfully employed. nih.govwikipedia.org The immobilized catalyst can be easily recovered from the reaction mixture by simple filtration and reused over multiple cycles. Encapsulation within the pores of a MOF has been shown to not only facilitate recycling but also enhance catalyst stability by preventing the aggregation that leads to deactivation.

Regeneration Methodologies: Regeneration aims to restore the catalytic activity of a catalyst that has been chemically deactivated.

Acid Treatment: For certain iridium catalysts that have been deactivated, treatment with acid can partially restore activity. For an immobilized Cp*Ir catalyst deactivated by ligand exchange with alkoxides, treatment with dilute aqueous hydrochloric acid (HCl) was found to be effective, though the reactivated catalyst's stability was limited. wikipedia.org Similarly, for an iodo-iridium catalyst deactivated by the coordination of methylamine, treatment of the spent catalyst with dilute hydroiodic acid successfully recovered a portion of its activity. nih.govfishersci.ca

Oxidation/Reduction Cycles: For supported iridium catalysts used in hydrocarbon conversion, deactivation often occurs via the deposition of carbonaceous residues ("coking"). A common regeneration procedure involves a controlled "coke burn" by contacting the catalyst with an oxygen-containing gas at elevated temperatures (e.g., <600°C), followed by reduction/chlorination cycles to redisperse the iridium metal particles and restore activity. uni.lu A milder version for carbon-supported catalysts involves air oxidation at a lower temperature (e.g., 200°C) followed by H₂ reduction. norman-network.com

Reformation from Dimeric Species: As mentioned in recycling, the addition of 1,5-cyclooctadiene (B75094) (COD) to the deactivated dimeric Ir(III) species not only allows for recovery but is also a direct method of regenerating the active precatalyst. This process effectively reverses the deactivation pathway that occurs after the substrate has been consumed.

Ligand Design and Electronic/steric Effects in Crabtree Type Catalysis

Evolution of Ligand Systems for Iridium Catalysts

The journey of ligand development for iridium-based hydrogenation catalysts has been marked by a progressive increase in complexity and functionality, moving from single-point coordination to sophisticated, multi-point chelating systems.

The original Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, utilized a monodentate phosphine (B1218219) ligand, tricyclohexylphosphine (B42057) (PCy₃), in conjunction with pyridine (B92270). wikipedia.org Monodentate phosphine ligands are characterized by having a single phosphorus atom available for coordination. alfachemic.com These types of ligands are often straightforward to synthesize and offer significant structural flexibility. alfachemic.com The choice of PCy₃ was crucial; its strong electron-donating character and large cone angle were key to the catalyst's high activity for the hydrogenation of sterically hindered olefins. However, a significant drawback of catalysts based on monodentate ligands is their propensity for deactivation through pathways such as the formation of inactive hydride-bridged dimers and trimers. researchgate.netnih.govrsc.org This instability prompted the exploration of more robust ligand systems.

A major breakthrough in the field was the introduction of bidentate ligands, which chelate to the metal center via two donor atoms, creating a more stable complex. This design was instrumental in the development of asymmetric catalysis.

PHOX Ligands: The first chiral analogs of Crabtree's catalyst, developed by Pfaltz, employed bidentate phosphinooxazoline (PHOX) ligands. acs.org These N,P-ligands, readily synthesized from amino acids, create a well-defined chiral environment around the iridium center, enabling highly enantioselective hydrogenations. acs.org

N,P-Bidentate Ligands: The success of PHOX spurred the development of a wide array of other N,P-bidentate ligands. These systems offer modularity, allowing for systematic tuning of both steric and electronic properties to optimize performance for specific substrates.

N-Heterocyclic Carbene (NHC)-based Ligands: Another significant class of ligands features N-Heterocyclic Carbenes (NHCs). acs.org Bidentate NHC ligands, such as those incorporating a pyridine or amine donor group, have been used to create highly stable and active iridium catalysts. mdpi.comnih.gov The strong σ-donating ability of NHCs leads to robust metal-ligand bonds, enhancing catalyst stability. The development of NHC-pyridine and NHC-thioether bidentate ligands has expanded the scope of iridium-catalyzed reactions. nih.govnih.gov

More recently, the focus has shifted towards tridentate ligands, which provide even greater stability and control over the catalytic center by binding through three donor atoms. rsc.org This enhanced chelation effect leads to catalysts with superior stability, enantioselectivity, and efficiency. nih.govresearchgate.net

Research has shown that extending a bidentate chiral spiro aminophosphine (B1255530) ligand (Ir-SpiroAP) with an additional coordinating group to form a tridentate system results in markedly improved catalytic performance. nih.govresearchgate.net Examples of these advanced tridentate systems include:

Ir-SpiroPAP (Pyridine group): Achieves extremely high efficiency in the hydrogenation of aryl ketones, with turnover numbers (TONs) reaching 4.5 million. nih.govresearchgate.net

SpiroSAP (Thioether group) and SpiroPNP (Triarylphosphine group): Show high efficiency for challenging substrates like β-alkyl-β-ketoesters. nih.govresearchgate.net

PNN Ligands (Phosphine-Amine-Amine): Ferrocene-based PNN tridentate ligands have been developed for the asymmetric hydrogenation of ketones, achieving excellent yields and enantioselectivity with TONs up to 50,000. nih.gov

The deeper chiral pocket and stronger chelation afforded by these tridentate structures minimize interference and suppress metal leaching, preserving catalytic activity and selectivity over extended use. rsc.orgrsc.org

| Ligand Type | Example Ligand Family | Substrate Class | Reported Performance Metric | Reference |

|---|---|---|---|---|

| Monodentate | PCy₃ | Hindered Olefins | High activity but prone to deactivation | wikipedia.orgresearchgate.net |

| Bidentate | PHOX | Unfunctionalized Olefins | High enantioselectivity | acs.org |

| Tridentate | PNN | Aryl Ketones | Up to 99% ee, TON up to 50,000 | nih.gov |

| SpiroPAP | Aryl Ketones | TON up to 4,500,000 | researchgate.net |

Rational Design Principles for Ligand Modification

The targeted synthesis of new ligands is guided by the rational application of electronic and steric principles to achieve desired catalytic outcomes. This approach allows for the fine-tuning of reactivity and selectivity. researchgate.net

The electronic properties of a ligand directly influence the electron density at the iridium center, which in turn affects every step of the catalytic cycle, from substrate binding to product release.

Ligand Donor Strength: Strongly electron-donating ligands (like alkylphosphines and NHCs) increase the electron density on the iridium, which can enhance the rate of oxidative addition of H₂. Conversely, electron-withdrawing groups on the ligand can make the metal center more electrophilic, potentially facilitating substrate coordination.

Tuning Selectivity: The electronic properties of ligands can be systematically altered to control selectivity. nih.gov For instance, in certain catalytic systems, a correlation has been observed where the diastereoselectivity is controlled by the electronic properties of substituents on an achiral phosphine ligand. nih.gov This principle of tuning the ligand's electronic nature is a cornerstone of rational catalyst design, allowing for the optimization of redox properties and reaction mechanisms. researchgate.netacs.org

| Ligand Substituent Type | Electronic Effect on Metal Center | Potential Impact on Catalytic Step |

|---|---|---|

| Electron-Donating Groups (e.g., -alkyl, -alkoxy) | Increases electron density | May accelerate oxidative addition |

| Electron-Withdrawing Groups (e.g., -CF₃, -aryl halides) | Decreases electron density | May enhance substrate coordination |

The steric profile of a ligand—its size, shape, and bulk—is a powerful tool for controlling the environment around the metal center.

Creating Chiral Pockets: In asymmetric catalysis, bulky chiral ligands create a three-dimensional pocket around the iridium atom. acs.org This chiral environment forces the incoming prochiral substrate to bind in a specific orientation, effectively shielding one face of the substrate from attack and leading to the preferential formation of one enantiomer. The careful tailoring of substituents on the ligand creates a chiral environment that can precisely discriminate between the two faces of a substrate. nih.govresearchgate.net

Modular Ligand Design Approaches for Tunable Catalysis

The development of Crabtree-type catalysts has heavily relied on the principles of modular ligand design, a synthetic strategy that allows for the systematic and independent modification of different ligand components. This approach has been instrumental in creating libraries of ligands where steric and electronic properties can be finely tuned to optimize catalytic performance for specific substrates and transformations. nih.govacs.orgpnas.org The most successful examples of this strategy are found in the realm of chiral P,N-ligands, where the phosphorus and nitrogen moieties, the backbone connecting them, and the substituents on these components can all be varied. nih.govpnas.org

Another successful application of modular design is seen in phospholane-based ligands, such as DuPHOS and BPE. acs.org These bidentate phosphine ligands feature a chiral phospholane (B1222863) ring, and their modular nature allows for facile variation of both the substituents on the phospholane ring and the backbone structure connecting the two phospholane units. acs.org This versatility allows for the adjustment of steric, electronic, and conformational properties of the ligands, leading to highly efficient and selective catalysts for a broad spectrum of asymmetric hydrogenation reactions. acs.org

More recent developments have focused on other modular P,N-ligand scaffolds, including phosphinite-oxazolines and phosphite-oxazolines. researchgate.netrsc.org For instance, a new class of phosphinite-oxazole iridium complexes has demonstrated high enantioselectivity for a wide range of substrates. researchgate.net Similarly, libraries of iridium-biaryl phosphite (B83602)–oxazoline (B21484) catalysts have shown remarkable success in the asymmetric hydrogenation of challenging unfunctionalized olefins and cyclic β-enamides. rsc.org The modular design of these ligands, where the phosphite and oxazoline components can be independently varied, has been key to expanding the substrate scope of iridium-catalyzed hydrogenations. rsc.orgnih.gov

The modular approach extends to other ligand classes as well. For example, ferrocene-based amino-phosphine acid (f-Ampha) ligands have been developed as tridentate ligands for iridium-catalyzed asymmetric hydrogenation of ketones. acs.org These ligands offer a modular framework where the amino acid and phosphine components can be modified. The strategic placement of a carboxylic acid group in these ligands has been shown to play a crucial role in the catalytic cycle. acs.org

The power of modular ligand design lies in its ability to facilitate a systematic investigation of structure-activity and structure-selectivity relationships. By creating libraries of related ligands with systematic variations, researchers can identify the key structural features that govern catalytic performance. This knowledge, in turn, enables the rational design of new, more effective catalysts for specific applications.

Influence of Ligand Architecture on Overall Catalytic Performance (Activity, Selectivity, Stability)

Activity:

The activity of a Crabtree-type catalyst, often measured in terms of turnover frequency (TOF), is highly dependent on the electronic properties of the ligands. Electron-donating ligands generally increase the electron density at the iridium center, which can facilitate oxidative addition of hydrogen, a key step in the catalytic cycle. However, excessively strong donor ligands can also lead to catalyst deactivation. Conversely, electron-withdrawing groups on the ligand can enhance the catalyst's activity in certain cases by promoting substrate coordination or reductive elimination. rsc.org

The steric bulk of the ligands also plays a crucial role in determining catalytic activity. While some steric hindrance is often necessary to create a chiral pocket and induce selectivity, excessive bulk can impede substrate approach to the metal center, thereby reducing the reaction rate. researchgate.net The optimal balance between steric and electronic properties is often substrate-dependent. nih.gov For instance, in the hydrogenation of challenging substrates like tetrasubstituted olefins, highly active catalysts are required, and ligand design is critical to achieving high conversion rates. wikipedia.org

Selectivity:

Ligand architecture is the primary determinant of selectivity in Crabtree-type catalysis, particularly in asymmetric hydrogenation where the goal is to produce one enantiomer of a chiral product in excess. The stereoselectivity is governed by the chiral environment created by the ligand around the iridium center. The arrangement of substituents on the ligand creates a chiral pocket that preferentially accommodates one prochiral face of the substrate.

The modular nature of many chiral P,N-ligands has allowed for a deep understanding of how different ligand components contribute to enantioselectivity. For example, in PHOX ligands, the substituent on the oxazoline ring, the nature of the phosphine, and the backbone structure all influence the enantiomeric excess (ee) of the product. pnas.orgnih.gov Computational studies have revealed that in some P-OP (phosphine-phosphite) ligands, the electronic properties of the phosphite group can block certain reaction pathways, while the steric effects of a BINOL-derived moiety discriminate between the remaining pathways, leading to high enantioselectivity. nih.gov The directing effect of functional groups on the substrate can also work in concert with the catalyst's ligand sphere to achieve high levels of regio- and stereoselectivity. wikipedia.org

Stability:

The stability of Crabtree's catalyst and its derivatives is a critical factor for their practical application. A common deactivation pathway for these catalysts is the formation of inactive, hydride-bridged trimers or other oligomers, especially at low substrate concentrations. rsc.orgnih.gov The ligand architecture plays a pivotal role in preventing this deactivation.

Increasing the steric bulk of the phosphine ligand has been shown to be an effective strategy to inhibit the formation of these inactive trimers, thereby enhancing the catalyst's stability and longevity. researchgate.net By physically shielding the iridium center, bulky ligands make it more difficult for catalyst molecules to aggregate. The nature of the nitrogen-containing ligand can also influence stability. For example, in a study of water-soluble iridium catalysts, a pyridyl-imidazoline ligand was found to impart greater stability under high-pressure conditions compared to a biimidazoline ligand, which, despite showing higher initial activity, was more prone to deactivation. nih.govresearchgate.net The presence of a pyridine moiety appeared to enhance the stability of the iridium complex. nih.gov

Furthermore, the choice of the counter-anion can significantly affect catalyst stability. Weakly coordinating anions, such as BArF⁻, have been shown to suppress irreversible trimerization of catalytic intermediates, leading to more robust and longer-lived catalysts. acs.org

The following interactive data tables summarize research findings on the influence of ligand architecture on catalytic performance.

Table 1: Effect of Phosphine Ligand Modification on Catalyst Stability in the Hydrogenation of β-Pinene

| Catalyst Precursor | Phosphine Ligand | N-Ligand | Conversion after 15 min (%) | Notes on Stability |

| [Ir(COD)(PCy₃)(Py)]PF₆ | PCy₃ | Pyridine | ~85 | Shows significant tail-off in hydrogenation rate, indicative of deactivation via trimerization. |

| [Ir(COD)(P(p-FC₆H₄)₃)(thq)]PF₆ | P(p-FC₆H₄)₃ | Tetrahydroquinoline | >95 | Exhibits superior stability with minimal deactivation, attributed to electronic effects of the arylphosphine. |

Data compiled from research on ligand effects on the stability and durability of Crabtree's catalyst. rsc.org

Table 2: Influence of P,N-Ligand Structure on Enantioselectivity in the Asymmetric Hydrogenation of (E)-1,2-diphenylpropene

| Ligand Type | R¹ Substituent (on Oxazoline) | R² Substituent (on Phosphine) | Conversion (%) | ee (%) |

| Phosphinooxazoline (PHOX) | i-Pr | Ph | >99 | 95 |

| Phosphinooxazoline (PHOX) | t-Bu | Ph | >99 | 98 |

| Phosphinooxazoline (PHOX) | t-Bu | o-Tolyl | >99 | 99 |

This table illustrates how modulating the steric bulk on both the oxazoline and phosphine components of a PHOX ligand can fine-tune the enantioselectivity of the hydrogenation. pnas.org

Computational and Theoretical Chemistry Studies of Crabtree S Catalyst

Application of Quantum Chemical Calculations (e.g., DFT, DLPNO-CCSD(T))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in studying the large and complex systems typical of Crabtree-type catalysts. acs.org For more accurate energy evaluations, high-level correlated ab initio methods like the domain-based local pair natural orbital coupled-cluster theory with single and double excitations and perturbative triples (DLPNO-CCSD(T)) have been employed, often on DFT-optimized geometries. acs.orgrsc.orgmdpi.com These methods provide a powerful combination of computational efficiency and accuracy for elucidating reaction mechanisms and predicting catalytic performance.

A significant breakthrough in understanding the mechanism of hydrogenation by Crabtree's catalyst came from DFT calculations. In 2003, Brandt, Andersson, and colleagues proposed a novel Ir(III)/Ir(V) catalytic cycle, which replaced the previously assumed Ir(I)/Ir(III) pathway. researchgate.netnih.gov This proposal was later experimentally verified and further corroborated by more advanced quantum chemical calculations. researchgate.netnih.gov

The widely accepted mechanism for the hydrogenation of unfunctionalized olefins by chiral analogues of Crabtree's catalyst involves the following key steps, as supported by computational studies: acs.orgdiva-portal.org

Catalyst Activation: The precatalyst reacts with hydrogen gas, leading to the formation of a catalytically active dihydride species. acs.org

Olefin Coordination: The olefin substrate coordinates to the iridium center, typically in a position trans to the phosphorus ligand, as suggested by computational studies. acs.org

Migratory Insertion and Oxidative Addition: In a concerted step, a hydride ligand undergoes migratory insertion into the Ir-H bond, which occurs concurrently with the oxidative addition of a ligated molecular hydrogen molecule. This forms a transient Ir(V) intermediate. acs.orgdiva-portal.org

Reductive Elimination: The newly formed alkane is released from the iridium center through reductive elimination, regenerating the active catalyst for the next cycle. acs.org

Several DFT studies on different chiral mimics of Crabtree's catalyst have consistently indicated that the hydrogenation of non-functionalized alkenes proceeds via this Ir(III)/Ir(V) tetrahydride mechanism. urv.cat

Computational chemistry allows for the detailed mapping of potential energy surfaces, including the characterization of transition state structures and the identification of the rate-determining step (RDS) of the catalytic cycle. sci-hub.sersc.org For the hydrogenation of unfunctionalized olefins catalyzed by Crabtree-type complexes, computational studies have identified the concurrent migratory insertion and oxidative addition step, leading to the transient Ir(V) intermediate, as the rate- and selectivity-determining step. acs.orgdiva-portal.org

The energy barriers for these steps can be calculated, providing a quantitative measure of the reaction kinetics. For instance, in the Ru(II)-catalyzed hydrosilylation of alkynes, a related transformation, calculations showed that the final reductive silyl (B83357) migration, rather than the initial hydrometalation, becomes the rate-determining step for sterically bulky substrates. sci-hub.se Similarly, for Crabtree's catalyst, computational studies have revealed that while C-H activation is often rate-determining in H/D exchange reactions, the subsequent product-determining step can vary depending on the specific catalyst variant used. researchgate.net

| Catalytic Step | Computational Finding | Reference |

| Olefin Hydrogenation | The concurrent migratory insertion and oxidative addition to form the Ir(V) intermediate is the rate-determining step. | acs.org, diva-portal.org |

| H/D Exchange | C-H activation is typically the rate-determining step. | researchgate.net |

| Catalyst Formation | The displacement of chloride by tricyclohexylphosphine (B42057) has a calculated activation barrier of 18.3 kcal/mol. |

This table summarizes key rate-determining steps identified through computational studies for reactions involving Crabtree's catalyst and its analogues.

A significant application of computational chemistry in the field of asymmetric catalysis is the prediction of stereoselectivity and enantiomeric excess (ee). rsc.org By calculating the energy difference between the diastereomeric transition states leading to the different enantiomers, it is possible to predict the major product and, in many cases, quantitatively estimate the ee values. dicp.ac.cnuit.no

For chiral analogues of Crabtree's catalyst, DFT calculations have been successfully used to explain the observed enantioselectivities. acs.org Models have been developed that show excellent correlation between computed energy differences in transition states and experimentally observed enantiomeric excesses. dicp.ac.cn These predictive models are powerful tools for the rational design of new chiral ligands and catalysts, minimizing the need for extensive experimental screening. rsc.org In some cases, even with suboptimal correlation, computational predictions have successfully guided the experimental discovery of ligands that induce high selectivity (>96% ee). uib.no

Computational Investigations of Catalyst Deactivation Pathways

Understanding and mitigating catalyst deactivation is crucial for developing practical and industrially viable catalytic processes. rsc.org Computational studies have provided valuable insights into the mechanisms by which Crabtree's catalyst and its derivatives lose their activity.

One of the primary deactivation pathways for monophosphine monoamine iridium hydrogenation catalysts is the formation of inactive hydride-bridged trimers. researchgate.net The propensity for this trimerization is strongly dependent on the ligand structure. researchgate.net Computational studies can model the formation of these inactive species, helping to identify structural features that inhibit this deactivation route. For instance, it was observed that increasing the steric bulk of the phosphine (B1218219) ligand can effectively inhibit the formation of these trimers. researchgate.net Another potential deactivation pathway involves the reductive elimination of imidazolium (B1220033) species when N-heterocyclic carbene (NHC) ligands are used. rsc.org

Theoretical Insights into Ligand Effects on Reactivity and Selectivity Profiles

The steric and electronic properties of the ligands coordinated to the iridium center play a pivotal role in determining the catalyst's reactivity and selectivity. lehigh.edu Theoretical studies allow for a systematic investigation of these ligand effects.

By modifying ligands in silico—for example, by changing substituents on the pyridine (B92270) or phosphine ligands—researchers can compute how these changes affect the electronic structure of the iridium center and the energy barriers of the catalytic cycle. researchgate.net DFT calculations on palladium(II) methyl complexes, for instance, have shown how different ligands influence CO activation through an associative mechanism. researchgate.net For Crabtree-type catalysts, excellent correlations have been established between computed properties (like NMR chemical shifts) and experimental parameters (like pKa or nucleophilicity), providing a quantitative understanding of electronic factors. researchgate.net These theoretical insights are crucial for fine-tuning the catalyst's performance for specific applications.

Modeling the Brønsted Acidity of Iridium Intermediates

Although the precatalyst, olefin, and molecular hydrogen are pH neutral, hydrogenation reactions involving Crabtree-type catalysts can generate acidic conditions. acs.orgnih.gov This acidity arises from the deprotonation of transient Ir(V)-hydride intermediates, an off-cycle event that forms a neutral Ir(III) species. acs.orgresearchgate.net

DFT calculations, often using a Born-Haber cycle, have been employed to compute the relative pKa values of these iridium intermediates. acs.org These studies have revealed that the electronic properties of the chiral ligand have a significant impact on the acidity of the catalytic intermediates. acs.org For example, a groundbreaking DFT study by Burgess in 2010 showed a large difference of 7 pKa units between N,P-ligated and N,NHC-ligated iridium complexes, with the N,P complexes being considerably more acidic. acs.orgnih.gov

This computationally modeled Brønsted acidity has been used to rationalize the formation of side-products, especially when substrates with acid-labile groups are used. nih.govresearchgate.net In some cases, this acidity can even be harnessed advantageously, for instance, to promote the dynamic kinetic resolution of certain substrates. acs.org

| Ligand Type | Relative Acidity | pKa Difference (vs. N,NHC) | Reference |

| N,P Ligands | More acidic | ~7 units lower | acs.org |

| N,NHC Ligands | Less acidic | N/A | acs.org |

| Backbone Heterocycle | Influences acidity | Up to 3.8 pKa units | acs.org, nih.gov |

This table presents a summary of computational findings on the Brønsted acidity of iridium intermediates with different ligand systems.

Advanced Synthetic Methodologies and Industrial Relevance

Tandem and Dual Catalytic Systems Involving Crabtree-Type Catalysts

A significant achievement in dual catalysis is the stereocontrolled hydrogenation of enones to produce saturated alcohols. researchgate.net This transformation is challenging as it requires the reduction of both a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O), often leading to the creation of two new stereocenters. A highly effective one-pot procedure has been developed using two distinct iridium catalysts that operate independently but concurrently. researchgate.net

This dual catalytic system employs:

An N,P-ligated iridium catalyst , a derivative of the Crabtree catalyst family, which is highly active and selective for the hydrogenation of the olefin (C=C) bond. researchgate.net

An NHC,P-ligated iridium catalyst (where NHC is an N-heterocyclic carbene), which is specifically active for the hydrogenation of the ketone (C=O) bond. researchgate.netdiva-portal.org

These two catalysts function orthogonally, utilizing molecular hydrogen as the reductant under neutral, non-coordinating solvent conditions. diva-portal.org This compatibility is crucial, as olefin and ketone hydrogenations typically require different reaction environments. researchgate.netnih.gov The power of this dual system lies in its stereochemical control; by selecting the appropriate chirality for the ligands on each iridium catalyst, all four possible stereoisomers of the saturated alcohol product can be synthesized with exceptional diastereoselectivity and enantioselectivity (up to >99:1 d.r. and >99% ee). researchgate.net

In a related but distinct approach, researchers have unlocked a novel reactivity mode in a single Crabtree-type catalyst. nih.govacs.orgresearchgate.net The addition of benzamide (B126) as an additive was found to enable a single Ir-N,P complex to reduce both the C=C and C=O bonds of an enone. nih.govacs.org The role of benzamide is proposed to be the stabilization of a key dihydridic iridium intermediate, preventing its irreversible deactivation through trimerization and thereby allowing it to catalyze the more challenging ketone reduction. nih.govresearchgate.net This method also provides access to saturated alcohols with two new contiguous stereocenters in high yield and stereoselectivity. nih.govacs.org

The following table summarizes representative results for the dual-catalyst reduction of an enone:

| Catalyst System | Substrate | Product Configuration | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| (S)-Ir-N,P + (S)-Ir-NHC,P | Chalcone | (1R,3R)-1,3-Diphenylpropan-1-ol | >99:1 | >99% | researchgate.net |

| (R)-Ir-N,P + (S)-Ir-NHC,P | Chalcone | (1R,3S)-1,3-Diphenylpropan-1-ol | 95:5 | >99% | researchgate.net |

| (S)-Ir-N,P + (R)-Ir-NHC,P | Chalcone | (1S,3R)-1,3-Diphenylpropan-1-ol | 95:5 | >99% | researchgate.net |

| (R)-Ir-N,P + (R)-Ir-NHC,P | Chalcone | (1S,3S)-1,3-Diphenylpropan-1-ol | >99:1 | >99% | researchgate.net |

Immobilization of Crabtree-Type Catalysts

While homogeneous catalysts like Crabtree's catalyst offer high activity and selectivity, their separation from the reaction products can be difficult, hindering their recovery and reuse. Immobilization, the process of anchoring a homogeneous catalyst to a solid support, transforms it into a heterogeneous catalyst, thereby simplifying separation and improving the sustainability of the process. rsc.org This strategy aims to combine the high performance of molecular catalysts with the practical benefits of heterogeneous systems. rsc.org